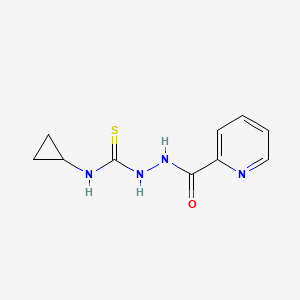
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a vital metabolic pathway for cancer cells. The drug has shown promising results in pre-clinical and clinical studies, making it a potential candidate for cancer therapy.
Mecanismo De Acción
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are essential for the production of ATP, which is the main source of energy for cancer cells. By inhibiting these enzymes, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and physiological effects:
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. The drug has also been shown to induce apoptosis, inhibit angiogenesis, and reduce the production of reactive oxygen species in cancer cells. In addition, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is its specificity towards cancer cells, making it a potential candidate for cancer therapy. The drug has also been shown to have minimal side effects in clinical trials. However, the drug's mechanism of action is not fully understood, and further research is needed to optimize its efficacy and safety.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. One area of focus is the development of more efficient synthesis methods for the drug. Another area of focus is the optimization of the drug's efficacy and safety through combination therapy and dose optimization. Additionally, further research is needed to understand the drug's mechanism of action and its potential applications in other diseases. Overall, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has shown promising results in pre-clinical and clinical studies, making it a potential candidate for cancer therapy.
Métodos De Síntesis
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods is the reaction of 2-pyridinecarboxaldehyde with cyclopropylamine to form N-cyclopropyl-2-(2-pyridinyl)hydrazine. This compound is then reacted with carbon disulfide to form N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to inhibit the TCA cycle in cancer cells, leading to the disruption of energy metabolism and inducing cell death. The drug has been tested in various cancer cell lines and animal models, showing significant antitumor activity. Clinical trials have also been conducted, and the drug has shown promising results in patients with advanced solid tumors and hematologic malignancies.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c15-9(8-3-1-2-6-11-8)13-14-10(16)12-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLYZYSEXZIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)


![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)

![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)
